Marsdenoside F

Vue d'ensemble

Description

Synthesis Analysis

Marsdenoside F, as with other polyoxypregnane glycosides, is extracted from natural sources rather than synthesized in a laboratory. The isolation process typically involves solvent extraction from the stem of Marsdenia tenacissima, followed by purification techniques such as chromatography. The detailed structure of this compound and its analogs are elucidated through spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, revealing the compound's intricate molecular framework (Deng, Liao, & Chen, 2005).

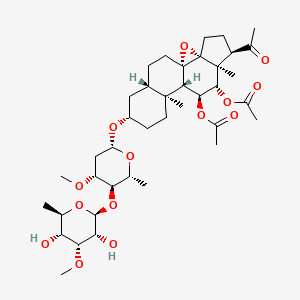

Molecular Structure Analysis

The molecular structure of this compound is characterized by its polyoxypregnane skeleton, a feature common to glycosides extracted from Marsdenia tenacissima. Spectroscopic analysis, such as NMR and MS, plays a crucial role in determining the structural aspects, including the arrangement of glycosidic linkages and the presence of specific functional groups that define the compound's chemical identity and potential reactivity (Chen et al., 2008).

Applications De Recherche Scientifique

Activité Antitumorale

Le Marsdenoside F, dérivé de Marsdenia tenacissima, a montré des effets antitumoraux significatifs {svg_1} {svg_2}. Il a été utilisé dans le traitement adjuvant du cancer {svg_3}. L'effet anticancéreux de Marsdenia tenacissima a été significativement amélioré après fermentation, principalement en inhibant la croissance et l'apoptose des cellules cancéreuses {svg_4}.

Traitement du Cancer du Poumon

Le this compound a été spécifiquement étudié pour ses effets sur le cancer du poumon {svg_5}. Le cancer du poumon est l'une des tumeurs malignes ayant le taux d'incidence et la croissance de la mortalité les plus rapides, constituant une menace majeure pour la santé et la vie humaines {svg_6}. Le this compound a montré un potentiel dans le traitement de cette maladie {svg_7}.

Amélioration de la Biodisponibilité

Le this compound a été utilisé dans des études visant à améliorer la biodisponibilité de certains composés {svg_8}. Marsdenia tenacissima a une faible biodisponibilité dans le corps humain et la plupart de ses principales substances actives sont des aglycones {svg_9}. Le this compound a été utilisé dans des études pour résoudre ce problème {svg_10}.

Études de Fermentation

Le this compound a été utilisé dans des études de fermentation {svg_11}. Cette étude vise à produire des produits de biotransformation riches en saponines piquantes en utilisant Marsdenia tenacissima comme milieu de fermentation de Ganoderma lucidum {svg_12}.

Pharmacodynamique

Le this compound a été utilisé dans des études de pharmacodynamique {svg_13}. La pharmacodynamique a révélé que l'effet anticancéreux de Marsdenia tenacissima a été significativement amélioré après fermentation {svg_14}.

Médecine Traditionnelle Chinoise

Le this compound, dérivé de Marsdenia tenacissima, est souvent utilisé en médecine traditionnelle chinoise {svg_15}. Il a été utilisé pour le traitement adjuvant du cancer {svg_16}.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Marsdenoside F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tenacigenin, which is involved in the biotransformation of steroidal glycosides. This compound also interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate cellular processes like proliferation and apoptosis .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis by modulating cell signaling pathways. This compound influences cell function by affecting gene expression and cellular metabolism. For instance, it downregulates the expression of oncogenes and upregulates tumor suppressor genes, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates. This compound also activates certain transcription factors, resulting in changes in gene expression. These molecular interactions contribute to its therapeutic effects, particularly in cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, this compound can cause adverse effects such as liver toxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation and dehydrogenation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic transformations result in the formation of active metabolites that contribute to its therapeutic effects. This compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound binds to intracellular proteins, which facilitate its localization to specific cellular compartments. This targeted distribution enhances its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with key regulatory proteins. Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific subcellular compartments. This localization is essential for its ability to modulate gene expression and cellular signaling pathways .

Propriétés

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O14/c1-18(40)25-12-15-39-37(25,7)34(50-22(5)42)32(49-21(4)41)33-36(6)13-11-24(16-23(36)10-14-38(33,39)53-39)51-27-17-26(45-8)30(20(3)47-27)52-35-29(44)31(46-9)28(43)19(2)48-35/h19-20,23-35,43-44H,10-17H2,1-9H3/t19-,20-,23+,24+,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRABBHSPXPECV-IYNXUUSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1S,3R,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-](/img/no-structure.png)